

# An In-depth Technical Guide to 4-Morpholinopiperidine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: 4-Morpholinopiperidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Morpholinopiperidine**, a versatile heterocyclic compound. The document details its fundamental chemical properties, outlines key synthetic methodologies, and explores its applications as a crucial intermediate in the development of various therapeutic agents.

## Core Molecular Data

**4-Morpholinopiperidine**, also known by its IUPAC name 4-(piperidin-4-yl)morpholine, is a bifunctional molecule incorporating both a piperidine and a morpholine ring.<sup>[1]</sup> Its chemical structure and properties are fundamental to its reactivity and utility in medicinal chemistry.

Property	Value	Source
Molecular Formula	C9H18N2O	PubChem
Molecular Weight	170.25 g/mol	PubChem
CAS Number	53617-35-9	PubChem[1]
IUPAC Name	4-(piperidin-4-yl)morpholine	PubChem[1]
Appearance	Colorless to off-white solid	---
Melting Point	40-43 °C	---
Boiling Point	100-115 °C at 0.15-0.20 mmHg	---
InChI Key	YYBXNWIRMJXEQJ-UHFFFAOYSA-N	PubChem[1]
SMILES	C1CNCCC1N2CCOCC2	PubChem[1]

## Experimental Protocols: Synthesis of 4-Morpholinopiperidine and Its Derivatives

**4-Morpholinopiperidine** serves as a key building block in the synthesis of more complex molecules. Below are detailed protocols for its preparation and its use in the synthesis of bioactive compounds.

### Synthesis of 4-Morpholinopiperidine

A common and efficient method for the synthesis of **4-Morpholinopiperidine** involves the reductive amination of 1-benzyl-4-piperidone with morpholine, followed by debenzylation.

Experimental Protocol:

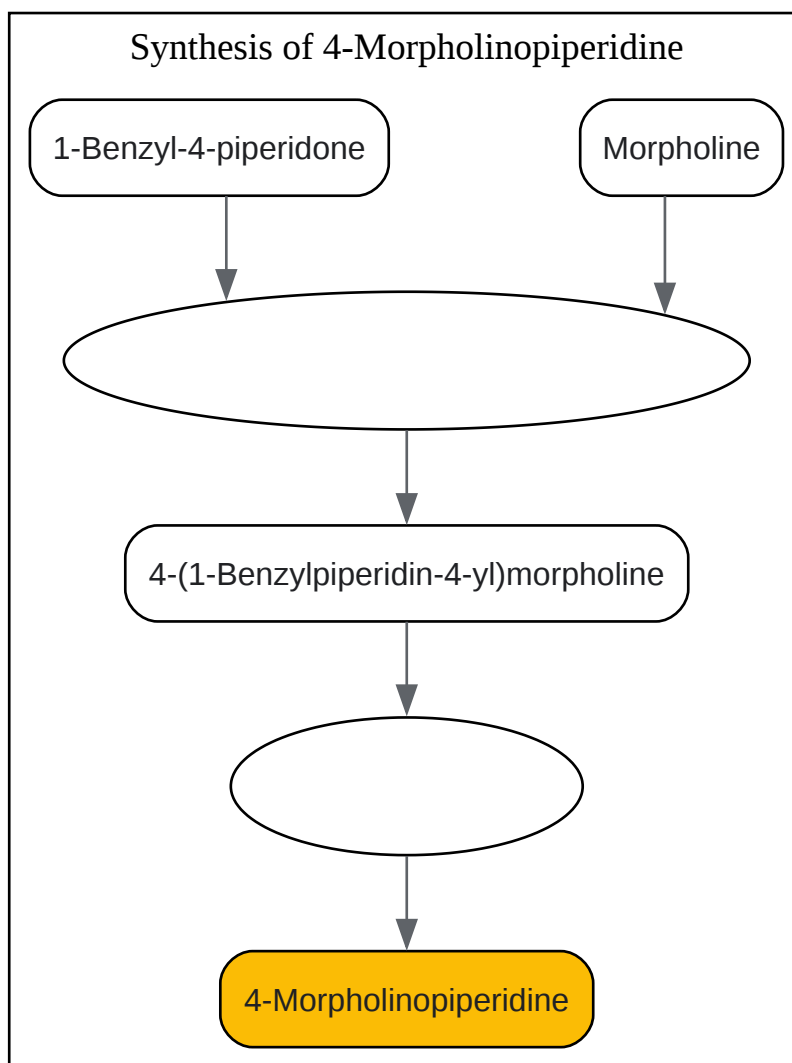
#### Step 1: Reductive Amination

- To a solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., dichloroethane or methanol), add an equimolar amount of morpholine.

- Add a reducing agent, such as sodium triacetoxyborohydride or hydrogen gas with a palladium on carbon (Pd/C) catalyst.[\[2\]](#)[\[3\]](#)
- Stir the reaction mixture at room temperature or under controlled hydrogen pressure until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[\[2\]](#)[\[3\]](#)
- Upon completion, work up the reaction by quenching any remaining reducing agent and extracting the product with an organic solvent.
- Purify the intermediate, 4-(1-benzylpiperidin-4-yl)morpholine, by column chromatography or crystallization.

#### Step 2: Debenzylation

- Dissolve the purified 4-(1-benzylpiperidin-4-yl)morpholine in a solvent such as methanol or ethanol.
- Add a palladium on carbon (Pd/C) catalyst.
- Subject the mixture to hydrogenation, typically under a hydrogen atmosphere at a pressure of around 40-50 psi, until the debenzylation is complete.[\[2\]](#)
- Filter off the catalyst and concentrate the filtrate under reduced pressure to yield **4-Morpholinopiperidine**. The product can be further purified by distillation or recrystallization.



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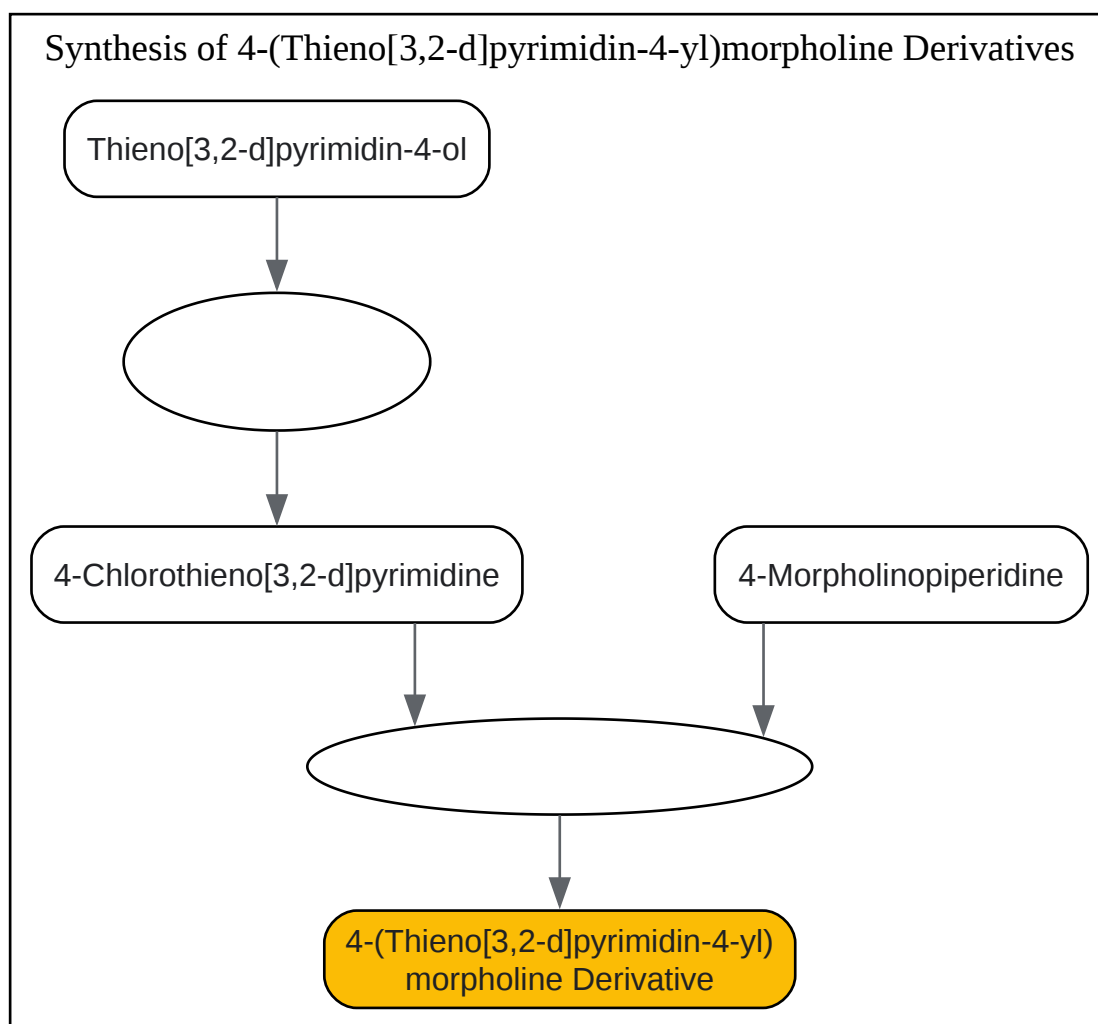
Synthetic workflow for **4-Morpholinopiperidine**.

## Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine Derivatives

**4-Morpholinopiperidine** is a precursor for the synthesis of thienopyrimidine derivatives, which have shown potential as anticancer agents.[4][5]

Experimental Protocol:

- Chlorination of Thieno[3,2-d]pyrimidin-4-ol: Suspend Thieno[3,2-d]pyrimidin-4-ol in phosphoryl trichloride (POCl<sub>3</sub>) and heat the mixture to reflux to produce 4-chlorothieno[3,2-d]pyrimidine.[5]
- Nucleophilic Substitution: Dissolve the resulting 4-chlorothieno[3,2-d]pyrimidine in a suitable solvent like ethanol.
- Add **4-Morpholinopiperidine** to the solution and reflux the mixture.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture and isolate the product by filtration or extraction.
- Purify the final compound by recrystallization or column chromatography.



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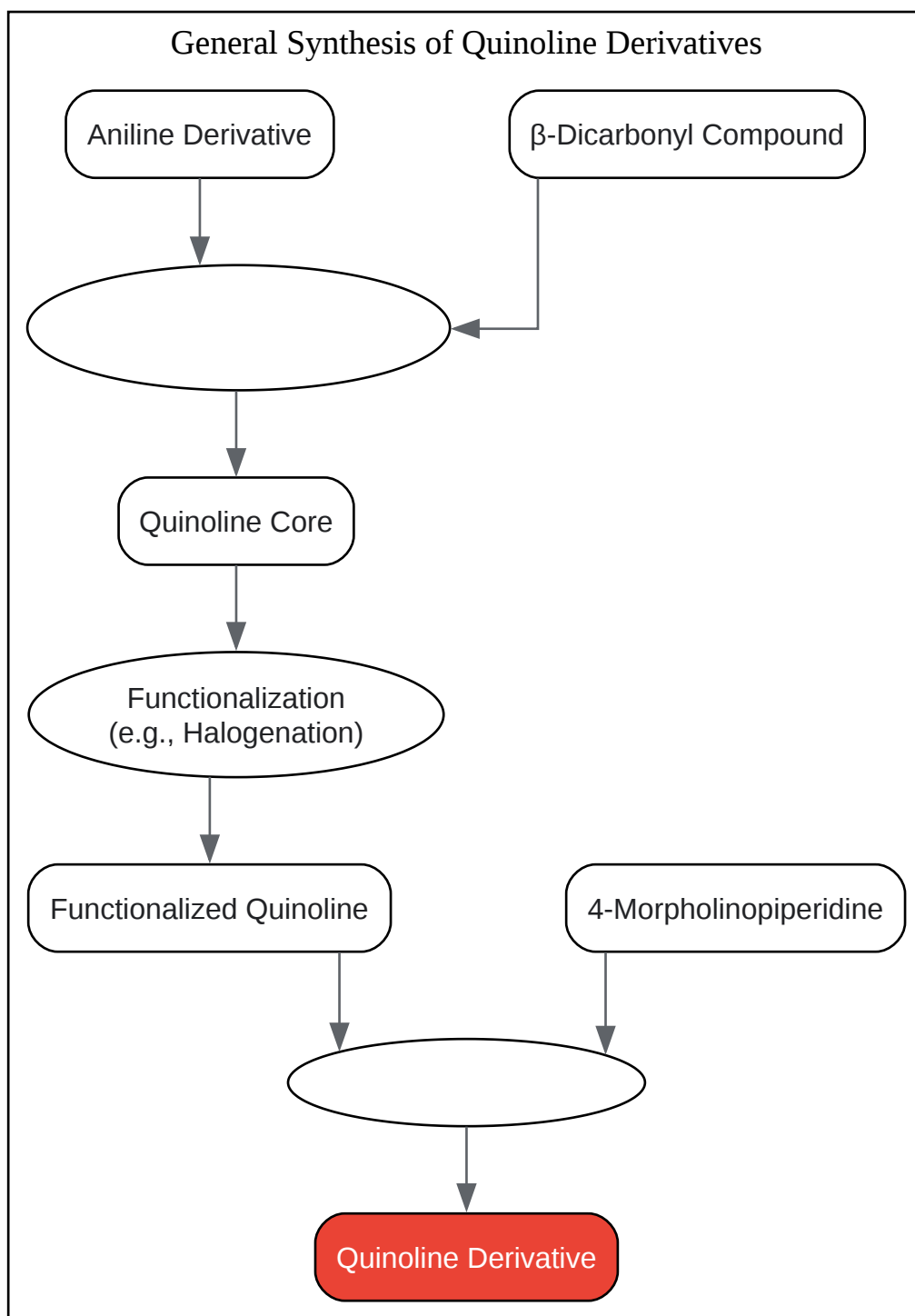
Synthesis of Thienopyrimidine Derivatives.

## Synthesis of Novel Quinoline Derivatives

**4-Morpholinopiperidine** can be utilized in the multistep synthesis of novel quinoline derivatives with potential antimicrobial activity.[6][7]

Experimental Protocol:

- **Synthesis of the Quinoline Core:** Synthesize the basic quinoline structure, for example, via a Combes quinoline synthesis or a similar method, starting from appropriate anilines and  $\beta$ -dicarbonyl compounds.
- **Functionalization of the Quinoline Core:** Introduce a reactive group, such as a halogen, at a suitable position on the quinoline ring to allow for subsequent coupling reactions.
- **Coupling with 4-Morpholinopiperidine:** React the functionalized quinoline with **4-Morpholinopiperidine**, often in the presence of a base and a suitable solvent, to form the desired quinoline derivative.
- **Purification:** Purify the final product using standard techniques such as column chromatography and recrystallization.



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General workflow for Quinoline Derivative Synthesis.

## Signaling Pathways and Therapeutic Relevance

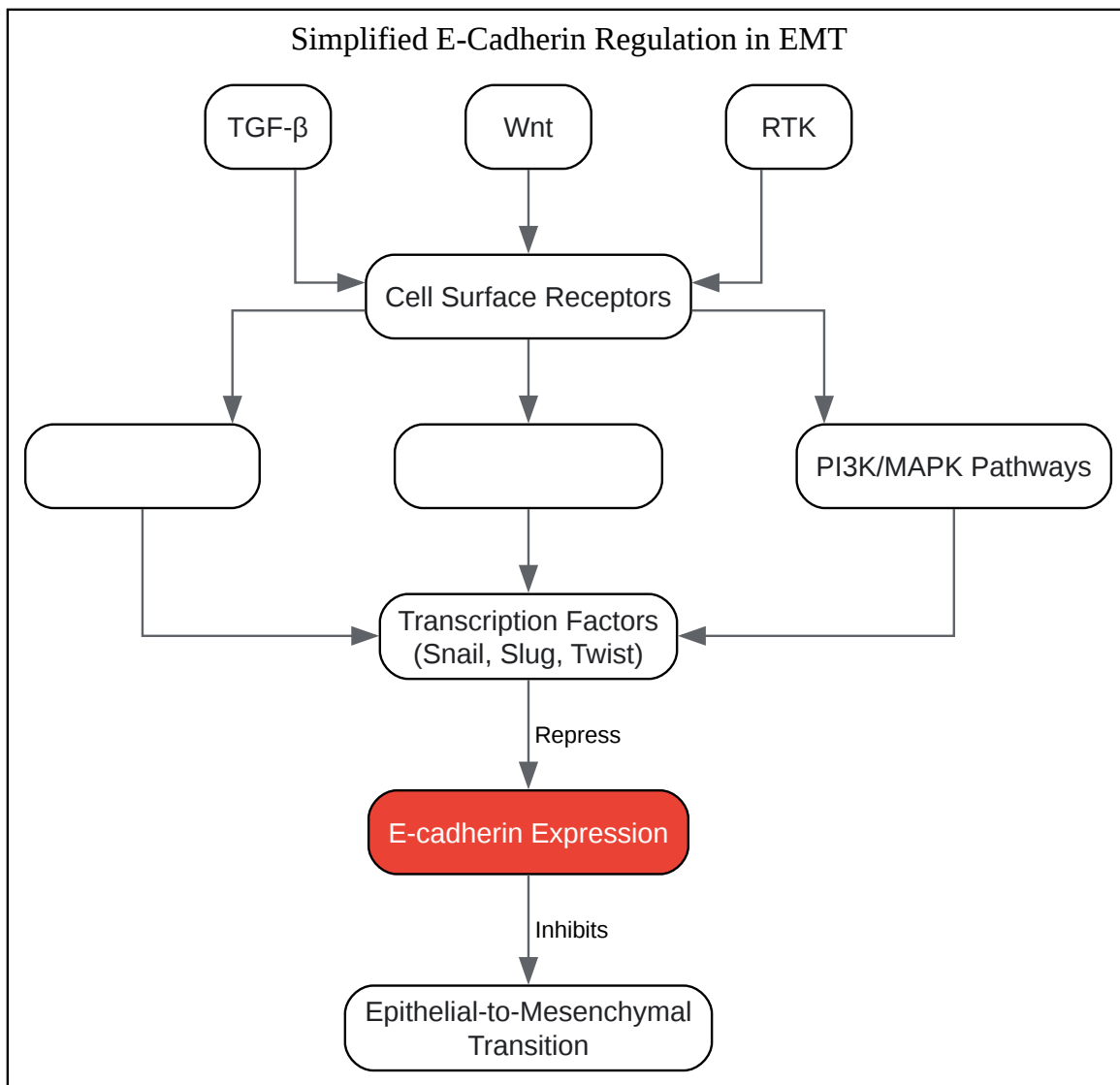
Derivatives of **4-Morpholinopiperidine** have been investigated for their roles in modulating various signaling pathways implicated in diseases such as cancer. A key area of interest is the epithelial-to-mesenchymal transition (EMT), a process regulated by E-cadherin.

#### E-cadherin and EMT Signaling:

E-cadherin is a crucial cell adhesion molecule, and its loss is a hallmark of EMT, a process that allows cancer cells to become motile and invasive.[8] The signaling pathways that regulate E-cadherin expression are complex and involve multiple transcription factors and signaling cascades.[9][10] Small molecules that can restore E-cadherin expression are of significant interest in cancer therapy. While the direct interaction of **4-Morpholinopiperidine** with these pathways is not fully elucidated, its derivatives are being explored for their potential to modulate these processes.

The TGF- $\beta$  pathway is a major inducer of EMT.[9] Upon ligand binding, TGF- $\beta$  receptors activate SMAD proteins, which translocate to the nucleus and regulate the transcription of genes that promote EMT, including those that suppress E-cadherin.[9] Other pathways, such as the Wnt/ $\beta$ -catenin and receptor tyrosine kinase (RTK) pathways, also play significant roles in controlling E-cadherin expression and EMT.[10][11]





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Key signaling pathways regulating E-cadherin and EMT.

## Conclusion

**4-Morpholinopiperidine** is a valuable scaffold in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of biologically active molecules. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the potential of

this compound in developing novel therapeutics. Further investigation into the precise mechanisms by which its derivatives modulate key signaling pathways will be crucial for advancing their clinical applications.

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